molecular formula C8H9N3 B12293810 4-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

4-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B12293810
M. Wt: 147.18 g/mol
InChI Key: GBTXYLBLYXBLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

4-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

InChI

InChI=1S/C8H9N3/c1-5-4-7(9)11-8-6(5)2-3-10-8/h2-4H,1H3,(H3,9,10,11)

InChI Key

GBTXYLBLYXBLDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CN2)N

Origin of Product

United States

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